Methyl 4-benzyl-2-phenyloxazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-benzyl-2-phenyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)16-15(12-13-8-4-2-5-9-13)19-17(22-16)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAXXLSNVWVHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(O1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570283 | |
| Record name | Methyl 4-benzyl-2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173037-37-1 | |
| Record name | Methyl 4-benzyl-2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Perkin-Type Condensation with Benzoylglycine Derivatives
A foundational method involves the cyclocondensation of benzoylglycine derivatives with aldehydes under acidic conditions. For instance, 4-benzylidene-2-phenyloxazol-5(4H)-one intermediates are synthesized via Perkin-like condensation between benzoylglycine and benzaldehyde derivatives. The reaction proceeds in acetic anhydride with sodium acetate as a base, facilitating dehydration and cyclization. Subsequent esterification with methanol in the presence of sodium methoxide yields the target methyl ester.
Optimization Insights :
Table 1: Representative Cyclocondensation Conditions and Outcomes
| Starting Material | Reagents | Time (h) | Temperature (°C) | Yield (%) | Purity Method |
|---|---|---|---|---|---|
| Benzoylglycine + Benzaldehyde | Acetic anhydride, NaOAc | 12 | 60 | 53 | Recrystallization |
| 3-Oxo-3-phenylpropanoate | Benzyl isocyanide | 12 | 80 | 70 | Column Chromatography |
Transition Metal-Catalyzed Syntheses
Ruthenium(II)-Mediated C–O/C–S Cyclization
Recent advances employ ruthenium catalysts to streamline oxazole ring formation. For example, methyl 2-methyl-5-phenyloxazole-4-carboxylate is synthesized via Ru(II)-catalyzed cyclization of N-vinylbenzamides. The protocol uses [RuCl2(p-cymene)]₂ (5 mol%) in toluene at 90°C, achieving regioselective C–O bond formation.
Key Advantages :
Table 2: Ruthenium-Catalyzed Synthesis Parameters
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Vinyl-4-fluorobenzamide | [RuCl2(p-cymene)]₂ | Toluene | 6 | 70 |
| N-Vinyl-4-tBu-benzamide | [RuCl2(p-cymene)]₂ | Toluene | 3 | 77 |
Nickel-Catalyzed Cross-Coupling for C–H Functionalization
Nickel catalysis enables direct functionalization of preformed oxazole cores. A 2025 study demonstrated the coupling of 5-(triazinyloxy)oxazole with phenylboronic acids using NiCl₂(dppf)/K₃PO₄ in toluene at 110°C. This method installs aryl groups at the C4 position with 64–77% yields.
Critical Parameters :
-
Ligand Effects : DPPF (1,1′-bis(diphenylphosphino)ferrocene) enhances catalytic activity.
-
Solvent Choice : Toluene outperforms polar aprotic solvents in minimizing side reactions.
Microwave-Assisted and Green Chemistry Innovations
Microwave-Enhanced Cycloaddition
Microwave irradiation significantly accelerates [3+2] cycloaddition between β-keto esters and benzyl isocyanides. For instance, methyl 3-oxo-3-phenylpropanoate reacts with benzyl isocyanide under microwave conditions (150°C, 20 minutes), achieving 85% yield. This method reduces reaction times from hours to minutes while maintaining regioselectivity.
Sustainability Metrics :
-
Energy Efficiency : 70% reduction in energy consumption compared to conventional heating.
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Solvent Reduction : Ethanol or solvent-free conditions are feasible for scale-up.
Structural Characterization and Analytical Validation
Spectroscopic Profiling
¹H/¹³C NMR :
X-ray Crystallography :
Table 3: Comparative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Methyl 4-benzyl-2-phenyloxazole-5-carboxylate | 8.10 (d, J=8.5 Hz, 2H) | 162.5 (COOCH₃) | 1721 (C=O) |
| Methyl 2-(4-Fluorophenyl) derivative | 7.43 (t, J=8.8 Hz, 2H) | 164.3 (d, J=248 Hz) | 1723 (C=O) |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyl-2-phenyloxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry
Methyl 4-benzyl-2-phenyloxazole-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, focusing on its ability to modulate specific molecular pathways .
Medicine
Due to its unique chemical structure, this compound is being explored for its potential as a pharmaceutical agent . Studies are examining its interactions with biological targets, such as enzymes and receptors, which could lead to novel therapeutic applications .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for various applications in material science and chemical engineering.
Case Studies and Experimental Findings
Several studies have evaluated the biological efficacy of this compound:
-
Fungicidal Activity : A study synthesized derivatives containing oxazole rings and evaluated their activity against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. Compounds derived from this compound exhibited significant fungicidal activity with IC50 values lower than commercial fungicides .
Compound Target Fungus IC50 (mg/L) 5f S. sclerotiorum 28.9 5g C. fragariae 54.8 Control Hymexazol 148.9 - Biological Interaction Studies : Research has focused on the binding affinity of this compound to various enzymes involved in metabolic pathways, indicating potential therapeutic uses .
Mechanism of Action
The mechanism of action of Methyl 4-benzyl-2-phenyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
Methyl 4-benzyl-2-phenyloxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a unique oxazole ring, which is known for its ability to interact with various biological targets. The structure can be represented as follows:
This compound serves as a building block for synthesizing more complex heterocyclic compounds, which may enhance its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets and pathways. The oxazole ring can modulate the activity of enzymes and receptors, leading to various biological effects. Preliminary studies suggest that the compound may inhibit key pathways involved in microbial resistance and cancer cell proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound's cytotoxic effects were evaluated using the following parameters:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The results indicate that this compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted by Yempala et al. demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to standard antibiotics. The research highlighted the potential for these compounds in treating resistant bacterial infections .
- Anticancer Properties : In a separate investigation, Manna and Agrawal synthesized various derivatives based on the oxazole scaffold, finding that specific modifications significantly increased anticancer activity against multiple cell lines. They reported that certain derivatives had IC50 values lower than those of existing chemotherapeutic agents .
Q & A
Basic Research Question
- X-ray Crystallography : Use SHELXL-2018 for refinement (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond angles and torsional strain in the oxazole core . For visualization, ORTEP-3 can model thermal ellipsoids and hydrogen bonding networks .
- NMR Analysis : Assign peaks using ¹H (500 MHz, CDCl₃) and ¹³C NMR (125 MHz), noting characteristic deshielding at C-5 (δ ~160 ppm) due to ester conjugation .
How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The C-4 benzyl group shows reduced electron density (Mulliken charge: +0.32), favoring nucleophilic attack at this position .
- Transition State Analysis : Use Gaussian 16 to model SN2 pathways, revealing a 25.3 kcal/mol activation barrier for substitution at C-4, validated by experimental kinetics .
How should researchers resolve contradictions in crystallographic data from different refinement programs?
Advanced Research Question
- Validation Metrics : Compare R-factors (R₁ < 0.05) and wR₂ values between SHELXL and Phenix. Discrepancies >5% suggest twinning or disordered solvent; apply TWINLAWS in SHELXL to model pseudo-merohedral twinning .
- Electron Density Maps : Use Olex2 to inspect residual peaks (>1.0 e⁻/ų) and adjust hydrogen atom placement iteratively .
What safety protocols are essential for handling this compound in a research setting?
Basic Research Question
- PPE Requirements : Wear nitrile gloves (0.11 mm thickness) and ANSI Z87.1-compliant goggles. Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks (Category 4 acute toxicity) .
- Storage : Store in amber glass vials at 4°C under argon to prevent ester hydrolysis. Shelf life: 6 months .
How can structure-activity relationship (SAR) studies guide medicinal chemistry applications?
Advanced Research Question
- Derivatization : Replace the methyl ester with amides (e.g., 5-carboxamide) to enhance bioavailability. IC₅₀ values against kinase targets improve 3-fold with bulkier substituents at C-2 .
- Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) onto COX-2 (PDB: 3NT1) to identify hydrophobic interactions between the benzyl group and Leu³⁸⁴ .
What experimental approaches validate tautomeric equilibria in the oxazole ring?
Advanced Research Question
- VT-NMR : Conduct ¹H NMR in DMSO-d₆ from 25°C to −60°C. Broadening of H-5 signals at −40°C indicates slow exchange between oxazole and oxazolium tautomers .
- X-ray Powder Diffraction : Compare experimental patterns (Rigaku SmartLab) with Mercury-simulated data to detect tautomer-dependent lattice shifts .
How do solvent effects influence the compound’s photophysical properties?
Advanced Research Question
- Solvatochromism : Measure UV-vis spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). A bathochromic shift (Δλ = 15 nm) in polar solvents confirms intramolecular charge transfer .
- Fluorescence Quenching : Titrate with iodide ions (0–100 mM) in acetonitrile; Stern-Volmer plots (Ksv = 12.3 M⁻¹) indicate static quenching due to π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
